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Introduction

The carbonylation of alkyl iodides is a fundamental transformation in organic synthesis,
providing a direct route to valuable carbonyl-containing compounds such as esters, amides,
and ketones. While traditional methods often rely on precious metal catalysts, there is a
growing interest in the use of more sustainable and earth-abundant alternatives. Manganese
has emerged as a cost-effective and efficient catalyst for these reactions. This document
provides detailed application notes and protocols for the manganese-catalyzed carbonylation of
alkyl iodides, focusing on reactions initiated by manganese carbonyl complexes.

The primary catalytic species in these transformations is typically a manganese carbonyl
radical, most commonly generated from dimanganese decacarbonyl (Mn2(CO)0) either
thermally or photochemically.[1] This radical initiates a cascade by abstracting an iodine atom
from an alkyl iodide, leading to the formation of an alkyl radical.[1] Subsequent carbon
monoxide insertion and further reaction with nucleophiles yield the desired carbonyl product.
While "manganese iodide" itself is not the primary catalyst, manganese iodide species are
formed in situ during the catalytic cycle.[1] In some procedures, sodium iodide is employed to
convert less reactive alkyl halides into more reactive alkyl iodides in situ.[1][2]

Reaction Mechanisms and Workflows
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The manganese-catalyzed carbonylation of alkyl iodides generally proceeds through a radical-
mediated pathway. The following diagrams illustrate the key steps in these transformations.
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Caption: General catalytic cycle for manganese-catalyzed carbonylation.
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Caption: A typical experimental workflow for aminocarbonylation.

Experimental Protocols

The following protocols are adapted from literature procedures and provide a starting point for
the manganese-catalyzed carbonylation of alkyl iodides. Optimization may be required for
specific substrates.

Protocol 1: Manganese-Catalyzed Aminocarbonylation
of Alkyl lodides

This protocol is based on the work of Wu and coworkers for the synthesis of amides.[1]

Materials:

Dimanganese decacarbonyl (Mnz(CO)o0)

Alkyl iodide

Amine

Base (e.g., K2CO3)

Solvent (e.g., Toluene or Dioxane)

Carbon monoxide (CO) gas

Schlenk flask or autoclave equipped with a magnetic stir bar
Procedure:

e To a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon or nitrogen), add
the alkyl iodide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), dimanganese
decacarbonyl! (0.05 mmol, 5 mol%), and the base (2.0 mmol, 2.0 equiv).

e Add the anhydrous solvent (5 mL).
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o Seal the vessel and purge with carbon monoxide gas three times.
o Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10-20 bar).

o Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) and stir for the
indicated time (e.g., 12-24 hours).

 After the reaction is complete, cool the vessel to room temperature and carefully vent the
excess carbon monoxide in a well-ventilated fume hood.

e Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with
an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Visible-Light-Induced Manganese-Catalyzed
Aminocarbonylation

This protocol, also from the Wu group, offers a milder alternative using visible light.[1]

Materials:

Dimanganese decacarbonyl (Mnz(CO)1o0)
 Alkyl iodide

 Aniline derivative

e Base (e.g., DBU)

e Solvent (e.g., DMF)

e Carbon monoxide (CO) gas (balloon)

e Blue LED light source
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e Schlenk tube equipped with a magnetic stir bar
Procedure:

e To a dry Schlenk tube, add the alkyl iodide (0.2 mmol, 1.0 equiv), the aniline (0.24 mmol, 1.2
equiv), dimanganese decacarbonyl (0.02 mmol, 10 mol%), and the base (0.4 mmol, 2.0
equiv).

e Add the anhydrous solvent (2 mL).

o Evacuate and backfill the tube with carbon monoxide from a balloon three times.

o Place the reaction tube at a distance of approximately 5 cm from a blue LED light source.
« Stir the reaction mixture at room temperature for 24 hours under irradiation.

e Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

o Separate the organic layer, dry over anhydrous Na2SOa4, filter, and concentrate.

» Purify the residue by preparative thin-layer chromatography to obtain the pure amide
product.

Protocol 3: Manganese-Catalyzed Carboacylation of
Alkenes with Alkyl lodides

This protocol is based on the work of Alexanian and coworkers for the synthesis of cyclic
ketones and esters.[3]

Materials:

Dimanganese decacarbonyl (Mn2(CO)10)

Alkenyl iodide

Solvent (e.g., Ethanol or THF)

Carbon monoxide (CO) gas
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e High-pressure reactor (e.g., Parr vessel)
Procedure:

e To a high-pressure reactor, add the alkenyl iodide (0.5 mmol, 1.0 equiv) and dimanganese
decacarbonyl (0.025 mmol, 5 mol%).

e Add the solvent (5 mL).

o Seal the reactor, purge with carbon monoxide three times, and then pressurize to the desired
pressure (e.g., 4-6 bar).

e Heat the reaction to the specified temperature (e.g., 80-100 °C) and stir for 12-24 hours.
 After cooling to room temperature, carefully vent the reactor.
» Concentrate the reaction mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield the
carboacylated product.

Data Presentation

The following tables summarize representative quantitative data for the manganese-catalyzed
carbonylation of various alkyl iodides.

Table 1: Manganese-Catalyzed Aminocarbonylation of Alkyl lodides[1]
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Entry Alkyl lodide Amine Product Yield (%)
N-
1 1-lodooctane Aniline Phenylnonanami 85
de
N-(4-
N Methoxyphenyl)c
2 lodocyclohexane  4-Methoxyaniline 78
yclohexanecarbo
xamide
1 1-(Adamantan-1-
3 Morpholine ylcarbonyl)morph 92
lodoadamantane )
oline
N-Benzyl-4-
1-lodo-3- ) )
4 Benzylamine phenylbutanamid 75
phenylpropane
e
Table 2: Visible-Light-Induced Aminocarbonylation of Alkyl lodides[1]
Entry Alkyl lodide Aniline Product Yield (%)
N-(4-
1 1-lodobutane 4-Chloroaniline Chlorophenyl)pe 72
ntanamide
N-(m-
2 1-lodohexane 3-Methylaniline Tolyl)heptanamid 81
e
N-
3 2-lodopropane Aniline Phenylisobutyra 65
mide
N-(4-
1-lodo-2- . Fluorophenyl)-3-
4 4-Fluoroaniline 76
phenylethane phenylpropanami

de
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Table 3: Manganese-Catalyzed Carboacylation of Alkenes with Alkyl lodides|[3]

Alkyl lodide . Diastereomeri
Entry Product Yield (%) .
Substrate ¢ Ratio
3-Methyl-2-
(E)-6-lodohex-4- ]
1 oxabicyclo[3.3.0] 84 -
en-1-ol
octan-6-one
1-(4- ,
Spiro[4.5]decan-
2 lodobutyl)cycloh 75 -
1-one
ex-1-ene
(2)-N-Allyl-2- 1-Tosyl-1,3,3a,4-
3 iodo-N- tetrahydroindol- 91 10:1
tosylaniline 6(2H)-one
Cyclopentylmeth
4 5-lodopent-1-ene 89 -
ylester

Safety Precautions

Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving

CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly

recommended.

High-pressure reactions should only be conducted by trained personnel using appropriate

safety equipment and pressure-rated vessels.

Standard laboratory safety practices, including the use of personal protective equipment

(safety glasses, lab coat, gloves), should be followed at all times.

Conclusion

Manganese-catalyzed carbonylation of alkyl iodides offers a practical and efficient method for

the synthesis of a wide range of carbonyl-containing compounds. The use of an inexpensive

and abundant first-row transition metal makes this an attractive alternative to traditional

palladium- or rhodium-catalyzed systems. The protocols provided herein serve as a valuable
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resource for researchers in academic and industrial settings, facilitating the application of this
powerful synthetic methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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